pKa Reduction in 4,4-Difluoropiperidine vs. Piperidine and 4-Fluoropiperidine
The gem-difluoro substitution at the 4-position of the piperidine ring results in a substantial and quantifiable decrease in basicity (pKa) compared to the unsubstituted piperidine and the mono-fluorinated analog. A systematic study of saturated heterocyclic amines reports a pKa of 8.07 for 4,4-difluoropiperidine, representing a ΔpKa of -3.15 relative to piperidine (pKa 11.22) [1]. This reduction is also significant when compared to 4-fluoropiperidine, which has a predicted pKa of ~9.4 . This lower pKa is a critical differentiator for designing compounds with optimal physicochemical properties for CNS drug discovery.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | pKa = 8.07 |
| Comparator Or Baseline | Piperidine (pKa = 11.22) and 4-Fluoropiperidine (pKa ~9.4) |
| Quantified Difference | ΔpKa = -3.15 (vs. Piperidine); ΔpKa ≈ -1.33 (vs. 4-Fluoropiperidine) |
| Conditions | Experimental determination via standard methods for the systematic study; predicted values for 4-fluoropiperidine. |
Why This Matters
A lower pKa reduces the fraction of positively charged (protonated) amine at physiological pH, which can significantly enhance blood-brain barrier (BBB) permeability and oral absorption, making this scaffold more suitable for CNS-targeted programs than more basic piperidine analogs.
- [1] Melnykov, K.P.; Nazar, K.; Smyrnov, O.; et al. Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. *Chemistry – A European Journal* **2023**, *29*, e202301383. View Source
